Doxacurium chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Doxacurium chloride is a neuromuscular-blocking drug or skeletal muscle relaxant in the category of non-depolarizing neuromuscular-blocking drugs. It is used adjunctively in anesthesia to provide skeletal muscle relaxation during surgery or mechanical ventilation . This compound is known for its long duration of action and is marketed under the trade name Nuromax .

Vorbereitungsmethoden

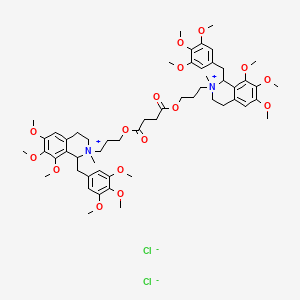

Doxacurium chloride is synthesized through a series of chemical reactions involving the formation of a diester of succinic acid. The pharmaceutical preparation comprises three trans-trans isomers: a meso structure (R,S-S,R-doxacurium) and an enantiomeric pair (R,S-R,S-doxacurium and S,R-S,R-doxacurium) . The synthetic route involves the reaction of 6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)methyl-3,4-dihydro-1H-isoquinolin-2-yl propyl with butanedioate dichloride under specific conditions .

Analyse Chemischer Reaktionen

Doxacurium chloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Doxacurium chloride functions by competitively antagonizing acetylcholine at the neuromuscular junction, leading to muscle relaxation. It is approximately 2.5 to 3 times more potent than pancuronium and has a longer duration of action, making it suitable for prolonged surgical procedures . The pharmacokinetics of doxacurium indicate that it is not significantly metabolized but is excreted unchanged in urine and bile .

Clinical Applications

1. Anesthesia:

- This compound is primarily indicated as an adjunct to general anesthesia. It provides skeletal muscle relaxation essential for surgical procedures, especially in patients requiring mechanical ventilation .

- Endotracheal Intubation: While not commonly used for this purpose, doxacurium can facilitate tracheal intubation under certain conditions .

2. Neuromuscular Blockade:

- It has been shown to achieve effective neuromuscular blockade with a slow onset time, typically allowing intubation within 3 to 4 minutes post-administration .

Pharmacodynamics and Pharmacokinetics

The pharmacodynamics of this compound reveal that it has a slow onset but a long duration of action. The effective dose (ED95) for neuromuscular blockade is approximately 30 micrograms/kg . Recovery from neuromuscular blockade can take up to 102 minutes depending on the dose administered .

Table 1: Comparison of this compound with Other Neuromuscular Blockers

| Parameter | This compound | Pancuronium | Metocurine |

|---|---|---|---|

| ED95 (micrograms/kg) | 30 | 100 | 100 |

| Onset Time (minutes) | 3-4 | 2-3 | 2-4 |

| Duration of Action | Long (up to 120 min) | Long (up to 90 min) | Intermediate (30-60 min) |

| Reversibility | Yes (with neostigmine) | Yes | Yes |

Case Studies and Clinical Trials

Several clinical trials have assessed the efficacy and safety profile of this compound:

1. Clinical Trial on Anesthetized Patients:

- A study involving 27 anesthetized patients demonstrated that doxacurium provided effective neuromuscular blockade with satisfactory recovery when reversed with neostigmine. The study highlighted the absence of significant cardiovascular effects during administration .

2. Impact on Special Populations:

Wirkmechanismus

Doxacurium chloride binds competitively to cholinergic receptors on the motor end-plate to antagonize the action of acetylcholine, resulting in a block of neuromuscular transmission (non-depolarizing) . This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine . The molecular targets involved are the nicotinic acetylcholine receptors .

Vergleich Mit ähnlichen Verbindungen

Doxacurium chloride is similar to other non-depolarizing neuromuscular blocking agents such as pancuronium and metocurine. it is approximately 2.5 to 3 times more potent than pancuronium and 10 to 12 times more potent than metocurine . Unlike some other related skeletal muscle relaxants, this compound is rarely used adjunctively to facilitate endotracheal intubation . Its superior cardiovascular profile, with particular reference to the lack of histamine release when administered as a rapid bolus dose, sets it apart from other similar compounds .

Eigenschaften

CAS-Nummer |

83348-52-1 |

|---|---|

Molekularformel |

C56H78Cl2N2O16 |

Molekulargewicht |

1106.1 g/mol |

IUPAC-Name |

1-O-[3-[(1S,2R)-6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 4-O-[3-[(1R,2S)-6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate;dichloride |

InChI |

InChI=1S/C56H78N2O16.2ClH/c1-57(23-19-37-33-45(65-7)53(69-11)55(71-13)49(37)39(57)27-35-29-41(61-3)51(67-9)42(30-35)62-4)21-15-25-73-47(59)17-18-48(60)74-26-16-22-58(2)24-20-38-34-46(66-8)54(70-12)56(72-14)50(38)40(58)28-36-31-43(63-5)52(68-10)44(32-36)64-6;;/h29-34,39-40H,15-28H2,1-14H3;2*1H/q+2;;/p-2/t39-,40+,57-,58+;; |

InChI-Schlüssel |

APADFLLAXHIMFU-LGIHQUBZSA-L |

SMILES |

C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |

Isomerische SMILES |

C[N@+]1(CCC2=CC(=C(C(=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N@+]4(CCC5=CC(=C(C(=C5[C@@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |

Kanonische SMILES |

C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |

Synonyme |

2,2'-((1,4-dioxobutane-1,4-diyl)bis(oxypropane-3,1-diyl))bis(6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolinium) dichloride BW A938U BW-A 938U BW-A-938U BW-A938U doxacurium doxacurium chloride Nuromax |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.